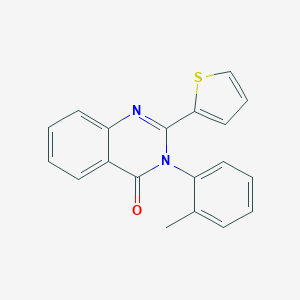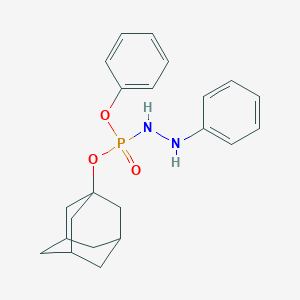
3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a heterocyclic compound that features a quinazolinone core structure substituted with a 2-methylphenyl group and a 2-thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 2-methylbenzaldehyde and 2-thiophenecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring or the substituents, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alkyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-thienyl)-4(3H)-quinazolinone: Lacks the 2-methylphenyl group, which may affect its biological activity and chemical properties.
3-(2-methylphenyl)-4(3H)-quinazolinone:
Uniqueness
3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of both the 2-methylphenyl and 2-thienyl groups. These substituents can enhance its biological activity and provide opportunities for further functionalization, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H14N2OS |
|---|---|
Peso molecular |
318.4g/mol |
Nombre IUPAC |
3-(2-methylphenyl)-2-thiophen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H14N2OS/c1-13-7-2-5-10-16(13)21-18(17-11-6-12-23-17)20-15-9-4-3-8-14(15)19(21)22/h2-12H,1H3 |
Clave InChI |
WWXQQRNIONNVIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4 |
SMILES canónico |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B377710.png)
![2-[(Cyanomethyl)sulfanyl]-5-ethyl-4,6-dimethylnicotinonitrile](/img/structure/B377715.png)
![(3Z)-3-[2-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B377716.png)
![N-{4-[3-(3,5-dichloro-2-methoxyphenyl)-3-oxo-1-propenyl]phenyl}-4-methylbenzamide](/img/structure/B377717.png)
![4-[(5-Methyl-2-furyl)(2-methylphenyl)4-morpholinylphosphorimidoyl]morpholine](/img/structure/B377718.png)
![N-[3-(diethylamino)-2-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-3,4-dihydro-2H-1,2,3lambda~5~-diazaphosphol-3-ylidene]-N-(2,3-dimethylphenyl)amine](/img/structure/B377722.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B377723.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-phenoxypropanohydrazide](/img/structure/B377727.png)
![1,5-dimethyl-2-phenyl-4-{[(1,2,3,3-tetramethyl-2,3-dihydro-1H-indol-5-yl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377728.png)

![ETHYL (2Z)-2-[(4-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B377732.png)
![4-[(2,6-dichloroanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B377733.png)
![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[3-hydroxy-4-(6-quinolinylacetyl)phenoxy]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B377734.png)
